3-Bromo-2-fluoro-L-phenylalanine chemical structure and properties
3-Bromo-2-fluoro-L-phenylalanine chemical structure and properties
3-Bromo-2-fluoro-L-phenylalanine: A Strategic Halogenated Building Block in Protein Engineering and Drug Discovery
Executive Summary
The integration of non-canonical amino acids (ncAAs) into peptide scaffolds and protein cores has revolutionized modern drug development and biophysics. Among these, 3-Bromo-2-fluoro-L-phenylalanine represents a highly specialized, dual-halogenated building block. By strategically positioning a fluorine atom at the ortho (C2) position and a bromine atom at the meta (C3) position of the phenyl ring, this ncAA offers unique stereoelectronic modulation, sub-angstrom steric probing capabilities, and a highly regioselective handle for late-stage bioorthogonal functionalization [1].
This technical guide explores the structural rationale, biophysical applications, and validated synthetic protocols for utilizing 3-Bromo-2-fluoro-L-phenylalanine in advanced research settings.
Physicochemical Profiling & Structural Dynamics
The unique properties of 3-Bromo-2-fluoro-L-phenylalanine stem from the orthogonal behavior of its two halogens. The C–F bond is exceptionally strong (~114 kcal/mol) and chemically inert under most physiological and synthetic conditions. Fluorine's high electronegativity withdraws electron density from the aromatic
Table 1: Quantitative Chemical Properties
| Property | Free Amino Acid | Fmoc-Protected Derivative | Boc-Protected Derivative |
| CAS Number | 1272728-46-7 | 2015410-80-5 | 2002433-41-0 |
| Molecular Formula | C9H9BrFNO2 | C24H19BrFNO4 | C14H17BrFNO4 |
| Molecular Weight | 262.08 g/mol | 484.32 g/mol | 362.20 g/mol |
| Stereochemistry | L- (S-configuration) | L- (S-configuration) | L- (S-configuration) |
| Primary Utility | Enzymatic incorporation | Solid-Phase Peptide Synthesis | Solution-phase synthesis |
Applications in Biophysics and Drug Development
Probing Sub-Angstrom Protein Plasticity and Amyloidogenesis
Halogenation is a minimally invasive strategy to probe the physical characteristics of proteins. In amyloid research, the self-assembly of peptides (such as the NFGAIL sequence from human islet amyloid polypeptide) is driven heavily by hydrophobic and aromatic interactions. Substituting native phenylalanine with halogenated derivatives like 3-Bromo-2-fluoro-L-phenylalanine alters the hydrophobicity (LogP) and the electronic signature of the
Late-Stage Diversification in Medicinal Chemistry
In small-molecule and peptide drug development, the 3-bromo substituent serves as a critical synthetic vector. Because the C–F bond is inert to oxidative addition, palladium catalysts selectively insert into the C–Br bond. This allows for the rapid generation of diverse biaryl systems or extended side chains via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, a strategy frequently employed in optimizing high-affinity ligands for targets like the CREBBP bromodomain [5].
Validated Experimental Protocols
As a Senior Application Scientist, it is critical to recognize that the dual-halogenated nature of this ncAA alters its reactivity. The electron-withdrawing effect of the ring reduces the basicity/nucleophilicity of the
Protocol A: Site-Specific Incorporation via Fmoc-SPPS
Objective: Efficiently couple Fmoc-3-Bromo-2-fluoro-L-phenylalanine onto a growing peptide chain on a solid support. Causality Rationale: Standard coupling reagents (like HBTU) often yield incomplete reactions due to the steric hindrance and inductive deactivation caused by the halogenated ring. We utilize HATU (which forms a highly reactive HOAt ester) combined with a dual-base system to drive the acylation to >99% completion.
Step-by-Step Methodology:
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Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to ensure complete deprotection.
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Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-3-Bromo-2-fluoro-L-phenylalanine and 0.38 mmol of HATU in minimal DMF. Add 0.8 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to pre-form the active ester.
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Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.
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Washing & Capping: Wash the resin with DMF (5 × 1 min). Cap any unreacted amines using acetic anhydride/pyridine/DMF (1:2:7) for 10 minutes to prevent deletion sequences.
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Validation (Microcleavage): Withdraw a few resin beads, treat with 95% Trifluoroacetic acid (TFA) for 30 minutes, precipitate in cold ether, and analyze via LC-MS to confirm the addition of the expected mass (+243 Da for the incorporated residue).
Workflow for incorporating 3-Bromo-2-fluoro-L-phenylalanine via Fmoc-SPPS.
Protocol B: On-Resin Regioselective Suzuki-Miyaura Cross-Coupling
Objective: Utilize the C3-bromine handle to attach an aryl group via palladium catalysis prior to peptide cleavage. Causality Rationale: Performing cross-coupling on-resin avoids the severe solubility issues often encountered with fully deprotected, highly hydrophobic halogenated peptides. The 2-fluoro group inductively lowers the LUMO of the aromatic ring, accelerating the oxidative addition of Pd(0) specifically into the C–Br bond [5].
Step-by-Step Methodology:
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Degassing: Transfer the peptide-bound resin (0.05 mmol, N-terminal Fmoc protected) to a microwave-safe vial. Swell in degassed DMF/H2O (4:1 v/v).
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Reagent Addition: Add the desired aryl boronic acid (0.5 mmol, 10 eq) and K2CO3 (0.75 mmol, 15 eq). The basic conditions are critical to form the reactive boronate complex required for the transmetalation step.
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Catalyst Loading: Add Pd(dppf)Cl2 (0.005 mmol, 10 mol%). Note: A bidentate ligand like dppf prevents catalyst leaching and stabilizes the Pd intermediate against the steric bulk of the peptide backbone.
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Reaction: Seal the vial and heat under microwave irradiation at 80°C for 45 minutes.
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Resin Cleanup: Wash the resin extensively with DMF, water, methanol, and finally Dichloromethane (DCM). To remove trapped palladium, wash with a 0.5% solution of sodium diethyldithiocarbamate in DMF.
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Validation: Perform a test cleavage and analyze via HPLC. The disappearance of the brominated starting material peak and the emergence of a single product peak confirms absolute regioselectivity.
Regioselective Pd-catalyzed cross-coupling at the C3-bromine position.
References
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Ho, J., et al. "Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale." National Center for Biotechnology Information (PMC). Available at: [Link]
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Chowdhary, S., et al. "The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation." National Center for Biotechnology Information (PMC). Available at: [Link]
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Galles, G. D., et al. "Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells." Biophysics Colab. Available at:[Link]
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Laurin, C. M. C., et al. "Controlling Intramolecular Interactions in the Design of Selective, High-Affinity Ligands for the CREBBP Bromodomain." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
